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Introduction

N-alkyl glycinamides are a pivotal class of molecules in medicinal chemistry and drug
development. Their structural motif is a core component of numerous biologically active
compounds, including enzyme inhibitors and anticoagulants.[1] The ability to precisely control
the N-alkylation of glycine amides is therefore of significant interest to researchers in the
pharmaceutical and life sciences sectors. This guide provides a comprehensive overview of
contemporary and classical methods for the synthesis of N-alkyl glycinamides, with a focus on
the underlying chemical principles and practical, field-tested protocols.

This document is designed for researchers, scientists, and drug development professionals. It
moves beyond a simple recitation of steps to explain the causality behind experimental
choices, ensuring that each protocol is a self-validating system.

Key Synthetic Strategies for N-Alkyl Glycinamides

The synthesis of N-alkyl glycinamides can be approached through several distinct
methodologies, each with its own set of advantages and limitations. The choice of method often
depends on the desired scale of the reaction, the availability of starting materials, and the
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functional group tolerance required. Here, we will delve into the most prominent and effective
strategies.

Direct Catalytic N-Alkylation with Alcohols

A modern and atom-economical approach to N-alkylation involves the direct coupling of a
glycine amide with an alcohol.[2] This method, often referred to as the "borrowing hydrogen*™
methodology, is catalyzed by transition metals such as ruthenium or cobalt.[1][3][4]

Mechanistic Rationale

The catalytic cycle typically begins with the dehydrogenation of the alcohol by the metal
catalyst to form an aldehyde intermediate. This is followed by condensation with the glycine
amide to form an enamine or imine, which is then hydrogenated by the metal-hydride species
generated in the initial step to yield the N-alkylated product and regenerate the catalyst.[3] A
significant advantage of this method is that the only byproduct is water, making it an
environmentally benign process.[1]

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation

This protocol is adapted from a robust method for the direct N-alkylation of a-amino acid
amides using a ruthenium catalyst.[1]

Materials:

Glycine amide hydrochloride

e Primary or secondary alcohol (1.5-4 equivalents)
e [Ru(p-cymene)Clz]z (0.5 mol%)

e Triphenylphosphine (2 mol%)

¢ Diphenylphosphate (4 mol%)[1]

e Anhydrous toluene

e Inert atmosphere (Nitrogen or Argon)
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Procedure:

To an oven-dried Schlenk tube, add glycine amide hydrochloride (1.0 mmol), [Ru(p-
cymene)Clz]2 (0.005 mmol, 0.5 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

o Evacuate and backfill the tube with an inert gas three times.

e Add anhydrous toluene (2 mL) and the alcohol (1.5-4.0 mmol).

e Add diphenylphosphate (0.04 mmol, 4 mol%) to the reaction mixture.
» Heat the reaction mixture to 90-120 °C and stir for 18 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

e Upon completion, cool the reaction mixture to room temperature and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl
glycinamide.

N-Alkylation with Alkyl Halides

The reaction of glycine amides with alkyl halides is a classical and widely used method for N-
alkylation. This nucleophilic substitution reaction is typically carried out in the presence of a
base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.[5]

Causality of Reagent Choice

The choice of base is critical for the success of this reaction. Strong bases like sodium hydride
can be effective but may lead to side reactions.[6] Milder bases such as cesium carbonate
(Cs2CO0:s) are often preferred due to the "cesium effect,” which promotes high chemoselectivity
for mono-alkylation by forming a more reactive, "naked" anion.[7][8][9] The use of microwave
irradiation can significantly accelerate the reaction, reducing reaction times from hours to
minutes.[6][7]

© 2026 BenchChem. All rights reserved. 3/15 Tech Support


https://chemistry.stackexchange.com/questions/38246/n-alkylation-of-amides-with-alkyl-halides
https://www.mdpi.com/1420-3049/4/11/333
https://www.organic-chemistry.org/abstracts/lit3/165.shtm
https://scispace.com/pdf/cesium-effect-high-chemoselectivity-in-direct-n-alkylation-42z3dt3pan.pdf
https://www.academia.edu/90338496/Cesium_carbonate_as_a_mediated_inorganic_base_in_some_organic_transformations
https://www.mdpi.com/1420-3049/4/11/333
https://www.organic-chemistry.org/abstracts/lit3/165.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: Microwave-Assisted N-Alkylation with
Cesium Carbonate

This protocol is based on an efficient method for the N-alkylation of amides using cesium
carbonate under microwave irradiation.[7]

Materials:

Glycine amide

Alkyl halide (1.2 equivalents)

Cesium carbonate (Cs2CO3) (1.5 equivalents)

Anhydrous N,N-dimethylformamide (DMF)

Microwave reactor

Procedure:

e In a microwave-safe vessel, combine glycine amide (1.0 mmol), cesium carbonate (1.5
mmol), and anhydrous DMF (5 mL).

e Add the alkyl halide (1.2 mmol) to the mixture.

o Seal the vessel and place it in the microwave reactor.

« Irradiate the reaction mixture at a constant temperature of 80-120 °C for 10-30 minutes.
o Monitor the reaction progress by TLC.

o After completion, cool the reaction to room temperature and dilute with water (20 mL).

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography.
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Reductive Amination

Reductive amination is a highly versatile and controllable method for the synthesis of N-alkyl
glycinamides.[10] This two-step, one-pot process involves the formation of an imine or enamine
intermediate from the reaction of a glycine amide with an aldehyde or ketone, followed by in-
situ reduction.[11][12]

The Role of the Reducing Agent

The key to a successful reductive amination is the choice of a reducing agent that selectively
reduces the iminium ion in the presence of the carbonyl starting material.[10] Sodium
cyanoborohydride (NaBHsCN) and sodium triacetoxyborohydride (NaBH(OAc)s3) are commonly
used for this purpose due to their mild nature and selective reactivity.[10][13]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details a general procedure for the reductive amination of a primary amide with an
aldehyde.

Materials:

Glycine amide

Aldehyde (1.1 equivalents)

Sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5 equivalents)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Acetic acid (catalytic amount)

Procedure:

» Dissolve glycine amide (1.0 mmol) and the aldehyde (1.1 mmol) in DCM or DCE (10 mL).
¢ Add a catalytic amount of acetic acid (e.g., 1-2 drops).

 Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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e Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
 Stir the reaction mixture at room temperature for 12-24 hours.
e Monitor the reaction by TLC.

e Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

o Separate the organic layer, and extract the aqueous layer with DCM.
o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

 Purify the residue by column chromatography.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the
rapid synthesis of complex a-acylamino amides from simple starting materials: an amine, a
carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[14][15][16]
While not a direct alkylation of a pre-formed glycinamide, it provides a highly efficient route to
structurally related N-alkylated glycine derivatives.[17]

Mechanistic Overview

The reaction proceeds through the formation of an imine from the amine and carbonyl
compound. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed
by the addition of the carboxylate anion. A final Mumm rearrangement yields the stable a-
acylamino amide product.[15]

Experimental Protocol: Ugi Reaction for N-Alkyl Glycinamide
Analogs

This protocol outlines a general procedure for the Ugi four-component reaction.[18]
Materials:

e Primary amine (e.g., benzylamine) (1.0 mmol)
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Aldehyde (e.g., benzaldehyde) (1.0 mmol)

Boc-glycine (1.0 mmol)[19]

Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

Methanol (MeOH)

Procedure:

To a round-bottom flask, add the primary amine (1.0 mmol), aldehyde (1.0 mmol), and Boc-
glycine (1.0 mmol) in methanol (5 mL).

e Stir the mixture at room temperature for 30 minutes.

e Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

 Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.
e Monitor the reaction by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.

e The crude product can often be purified by precipitation from the reaction mixture or by
column chromatography.

Comparative Summary of Reaction Conditions
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Visualizing the Synthetic Pathways
Catalytic N-Alkylation Workflow

Catalytic N-Alkylation with Alcohols
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Caption: Workflow for catalytic N-alkylation.

Reductive Amination Pathway
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Caption: Mechanistic steps in reductive amination.

References

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of a-Amino Acid
Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem,
14, 1-6. [Link]

Li, ., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
Green Chemistry, 22(22), 7856-7862. [Link]

Escudero, M. 1., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of
Aromatic Cyclic Imides Under Microwave Irradiation. Synthesis, 2011(04), 571-576. [Link]

Watanabe, Y., et al. (1983). The Ruthenium Catalyzed N-Alkylation of Amides with Alcohols.
Bulletin of the Chemical Society of Japan, 56(9), 2647-2651. [Link]

Li, ., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
Green Chemistry, 22(22), 7856-7862. [Link]

Li, ., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols.
Catalysis Science & Technology, 9(1), 35-47. [Link]

Wong, C. T. T,, et al. (2021). Cesium Carbonate Promoted Direct Amidation of Unactivated
Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 86(8), 5779-5788.

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b13191097/docs?utm_src=pdf-body-img#application-notes-and-protocols-synthesis-of-n-alkyl-glycinamides
https://onlinelibrary.wiley.com/doi/full/10.1002/cssc.202002516
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8181005/
https://www.organic-chemistry.org/abstracts/lit2/258.shtm
https://www.journal.csj.jp/doi/10.1246/bcsj.56.2647
https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc03286h
https://pubs.rsc.org/en/content/articlelanding/2019/cy/c8cy02081a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

[Link]

Mondal, S., & Maiti, D. (2018). Nickel-Catalyzed Phosphine Free Direct N-Alkylation of
Amides with Alcohols. The Journal of Organic Chemistry, 83(5), 2617—-2625. [Link]

Kollar, L., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-
Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-
Stage Modification. Molecules, 29(9), 2139. [Link]

Salvi, N. A., & Bhatt, A. (2007). Cesium effect: high chemoselectivity in direct N-alkylation of
amines. Tetrahedron Letters, 48(48), 8581-8584. [Link]

Wang, Y., et al. (2023). Organic Photoredox-Catalyzed Site-Selective Alkylation of Glycine
Derivatives and Peptides via Infrequent 1,2-Hydrogen Atom Transfer of Amidyl Radicals.
Organic Letters, 25(36), 6673-6678. [Link]

Wang, Y., et al. (2023). Organic Photoredox-Catalyzed Site-Selective Alkylation of Glycine
Derivatives and Peptides via Infrequent 1,2-Hydrogen Atom Transfer of Amidyl Radicals.
Organic Letters, 25(36), 6673-6678. [Link]

Kim, J. H., et al. (2010). Synthesis method of glycine alkyl amides as template for preparing
nanopore structure.

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of a-Amino Acid
Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem,
14, 1-6. [Link]

de Souza, A. C. B., et al. (2021). Structure-Acid Lability Relationship of N-alkylated a,a-
dialkylglycine Obtained via a Ugi Multicomponent Reaction. Molecules, 26(1), 199. [Link]

Top, S., et al. (2021). Methods for the direct N-alkylation of amines. ResearchGate. [Link]

Servin, R., et al. (2017). Mild Sustainable Amide Alkylation Protocol Enables a Broad
Orthogonal Scope. eScholarship. [Link]

Kumar, A., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-
Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of
Organic Chemistry, 88(12), 8089—8098. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356515/
https://pubs.acs.org/doi/10.1021/acs.joc.7b03194
https://pubmed.ncbi.nlm.nih.gov/38734639/
https://typeset.io/papers/cesium-effect-high-chemoselectivity-in-direct-n-alkylation-1q0z8w9x
https://www.researchgate.net/publication/373673511_Organic_Photoredox-Catalyzed_Site-Selective_Alkylation_of_Glycine_Derivatives_and_Peptides_via_Infrequent_12-Hydrogen_Atom_Transfer_of_Amidyl_Radicals
https://pubs.acs.org/doi/10.1021/acs.orglett.3c02558
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986927/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796014/
https://www.researchgate.net/figure/Top-Methods-for-the-direct-N-alkylation-of-amines-Bottom-A-Two-step-amide_fig1_349544760
https://escholarship.org/uc/item/4vj2c05t
https://pubs.acs.org/doi/10.1021/acs.joc.3c00494
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wong, C. T. T,, et al. (2021). Cesium Carbonate Promoted Direct Amidation of Unactivated
Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 86(8), 5779-5788.
[Link]

Lunn, G. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

Kaur, N. (2016). Cesium carbonate as a mediated inorganic base in some organic
transformations. New Journal of Chemistry, 40(6), 4759-4785. [Link]

Vass, A., & Dudas, J. (2000). Fast Solvent-free Alkylation of Amides and Lactams under
Microwave Irradiation. Molecules, 5(1), 16-20. [Link]

Babu, M. H., et al. (2024). Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine
Derivatives with 4-Alkyl-1,4-dihydropyridines. Organic Chemistry Portal. [Link]

Zhang, Y., et al. (2018). Schiff base and reductive amination reactions of a-amino acids: a
facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(4),
465-473. [Link]

Spiegler, W. (1966). N-alkylation of amides and imides.

An Overview of Palladium-Catalyzed N-alkylation Reactions. (2023). ChemRxiv. [Link]
Synthesis of Boc-Gly. (n.d.). Mol-Instincts. [Link]

Kumar, S., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the
rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(76), 72477-72481. [Link]

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
[Link]

Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

Lidstrom, P., et al. (2001). Optimization of the Ugi Reaction Using Parallel Synthesis and
Automated Liquid Handling. Journal of Combinatorial Chemistry, 3(5), 441-445. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.1c00227
https://pubs.rsc.org/en/content/chapterhtml/2013/bk9781849735657-00101?isbn=978-1-84973-565-7&sercode=bk
https://en.wikipedia.org/wiki/Ugi_reaction
https://typeset.io/papers/cesium-carbonate-as-a-mediated-inorganic-base-in-some-23t5q483
https://www.mdpi.com/1420-3049/5/1/16
https://www.organic-chemistry.org/abstracts/lit6/579.shtm
https://pubs.rsc.org/en/content/articlelanding/2018/py/c7py01867a
https://chemrxiv.org/engage/chemrxiv/article-details/65095d3a5868352697b0d778
https://www.molinstincts.com/synthesis/Boc-Gly-4530-20-5/US04250087.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530737/
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm
https://pubs.acs.org/doi/10.1021/cc010014o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Aurelio, L., et al. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and
Proteins in Organic Chemistry (pp. 165-197). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Organic Chemistry Portal. (n.d.). a-Amino Acid synthesis by C-C coupling. Organic
Chemistry Portal. [Link]

Rege, P. D., & Hu, Y. (2004). On-Resin Ca-Functionalization of N-Arylglycinyl Peptides with
Boronic Acids. Organic Letters, 6(16), 2595—-2598. [Link]

Reductive Amination. (n.d.). Wordpress. [Link]

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive
alkylation). Organic Chemistry Portal. [Link]

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry
Stack Exchange. [Link]

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
[Link]

Du, B., et al. (2018). Reductive N-alkylation of primary and secondary amines using
carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22),
3206-3210. [Link]

Radical-mediated a-C—H alkylation of glycine derivatives. (2020). ResearchGate. [Link]

Penning, T. D., et al. (2008). Synthesis of N-alkyl glycine amides as potent inhibitors of
leukotriene A4 hydrolase. Bioorganic & Medicinal Chemistry Letters, 18(14), 4057-4061.
[Link]

Process for the preparation of N-substituted glycine acids or glycine esters and the use of
the process for indigo synthesis. (1997).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://onlinelibrary.wiley.com/doi/10.1002/9783527631827.ch6
https://www.organic-chemistry.org/synthesis/C-C/aminoacids.shtm
https://pubs.acs.org/doi/10.1021/ol0491873
https://greenchem.files.wordpress.com/2015/05/reductive-amination.pdf
https://www.organic-chemistry.org/synthesis/C-N/amines/reductive-aminations.shtm
https://chemistry.stackexchange.com/questions/42220/n-alkylation-of-amides-with-alkyl-halides
https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm
https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00918a
https://www.researchgate.net/publication/344421115_Radical-mediated_a-C-H_alkylation_of_glycine_derivatives
https://pubmed.ncbi.nlm.nih.gov/18599292/
https://www.benchchem.com/product/b13191097?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

1. d-nb.info [d-nb.info]

2. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

3. Cobalt nanopatrticle-catalysed N-alkylation of amides with alcohols - PMC
[pmc.ncbi.nlm.nih.gov]

4. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry
(RSC Publishing) [pubs.rsc.org]

5. chemistry.stackexchange.com [chemistry.stackexchange.com]
6. mdpi.com [mdpi.com]

7. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under
Microwave Irradiation [organic-chemistry.org]

8. scispace.com [scispace.com]
9. academia.edu [academia.edu]
10. masterorganicchemistry.com [masterorganicchemistry.com]

11. Schiff base and reductive amination reactions of a-amino acids: a facile route toward N-
alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing)
[pubs.rsc.org]

12. Reductive Amination - Wordpress [reagents.acsgcipr.org]

13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
14. alfa-chemistry.com [alfa-chemistry.com]

15. Ugi reaction - Wikipedia [en.wikipedia.org]

16. Ugi Reaction [organic-chemistry.org]

17. Structure-Acid Lability Relationship of N-alkylated a,a-dialkylglycine Obtained via a Ugi
Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

18. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid
Handling - PMC [pmc.ncbi.nlm.nih.gov]

19. pdf.benchchem.com [pdf.benchchem.com]
20. pubs.acs.org [pubs.acs.org]

21. escholarship.org [escholarship.org]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://d-nb.info/1233136925/34
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob03091j
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob03091j
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840649/
https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc03286h
https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc03286h
https://chemistry.stackexchange.com/questions/38246/n-alkylation-of-amides-with-alkyl-halides
https://www.mdpi.com/1420-3049/4/11/333
https://www.organic-chemistry.org/abstracts/lit3/165.shtm
https://www.organic-chemistry.org/abstracts/lit3/165.shtm
https://scispace.com/pdf/cesium-effect-high-chemoselectivity-in-direct-n-alkylation-42z3dt3pan.pdf
https://www.academia.edu/90338496/Cesium_carbonate_as_a_mediated_inorganic_base_in_some_organic_transformations
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00924d
https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00924d
https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00924d
https://reagents.acsgcipr.org/reagent-guides/reductive-amination/
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.alfa-chemistry.com/resources/ugi-reaction.html
https://en.wikipedia.org/wiki/Ugi_reaction
https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7794957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7794957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2762777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2762777/
https://pdf.benchchem.com/558/A_Comparative_Guide_to_Boc_Glycine_Synthesis_Protocols_Benchmarking_for_Efficiency.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.7b03215
https://escholarship.org/content/qt4rn991k1/qt4rn991k1_noSplash_467229a7e0f71b76d45b3b1fede5194e.pdf?t=so0ubd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-Alkyl
Glycinamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13191097/docs#application-notes-and-protocols-
synthesis-of-n-alkyl-glycinamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/product/b13191097/docs#application-notes-and-protocols-synthesis-of-n-alkyl-glycinamides
https://www.benchchem.com/product/b13191097/docs#application-notes-and-protocols-synthesis-of-n-alkyl-glycinamides
https://www.benchchem.com/product/b13191097/docs#application-notes-and-protocols-synthesis-of-n-alkyl-glycinamides
https://www.benchchem.com/product/b13191097/docs#application-notes-and-protocols-synthesis-of-n-alkyl-glycinamides
https://www.benchchem.com/product/b13191097?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13191097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

